Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(17)14(11-16)9-15(10-14)8-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
QYWZOZJWOCYFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
Key Conditions and Outcomes
The steric hindrance from the benzyl group may slow hydrolysis kinetics compared to less hindered esters. Reaction rates depend on solvent polarity and temperature.
Reactions of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) substituent participates in oxidation and nucleophilic substitution reactions:
Oxidation
-
CrO3/H2SO4 : Oxidizes the hydroxymethyl group to a carboxylate, forming ethyl 1-benzyl-3-carboxyazetidine-3-carboxylate.
-
Swern Oxidation (COCl2/DMSO) : Converts -CH2OH to -CHO, yielding ethyl 1-benzyl-3-formylazetidine-3-carboxylate.
Substitution
-
Tosyl Chloride : Converts -CH2OH to -CH2OTs, enabling subsequent nucleophilic displacement (e.g., with NaN3 to introduce an azide group) .
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under specific conditions:
Ring-opening reactions are influenced by the electron-withdrawing effect of the ester group, which increases ring strain and reactivity .
Catalyzed Cyclization and Related Processes
The compound’s synthesis involves cyclization of amino alcohol precursors, as demonstrated in patent US4639334A :
Cyclization Protocol
-
Substrate : Amino alcohol precursor in triethylamine.
-
Catalyst : Tetrabutylammonium iodide (0.1–1.6 mol%).
-
Conditions : Reflux (50–150°C), aqueous medium.
-
Yield : >80% (optimized conditions).
Triethylamine acts as both a base (scavenging HBr) and a phase-transfer catalyst, while iodide ions enhance reaction rates via transition-state stabilization .
Functionalization of the Benzyl Group
The benzyl substituent can be modified via hydrogenolysis or electrophilic aromatic substitution:
-
Hydrogenolysis (H2/Pd-C) : Removes the benzyl group, yielding ethyl 3-(hydroxymethyl)azetidine-3-carboxylate. This is a key step in deprotection strategies .
-
Nitration (HNO3/H2SO4) : Introduces nitro groups at the para position of the benzyl ring, though steric effects may limit regioselectivity.
Mechanistic Insights
-
Electron-Withdrawing Effects : The ester group at position 3 enhances the azetidine ring’s electrophilicity, facilitating nucleophilic attacks .
-
Steric Effects : The benzyl group at position 1 hinders access to the nitrogen atom, directing reactivity toward the hydroxymethyl and ester groups.
This compound’s versatility makes it a valuable intermediate in synthesizing azetidine-based pharmaceuticals and agrochemicals. Experimental validation of proposed mechanisms and quantitative kinetic studies would further elucidate its reactivity profile.
Scientific Research Applications
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various therapeutic areas.
Organic Synthesis: The compound’s strained ring structure makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is not well-documented. its reactivity can be attributed to the strained four-membered ring, which makes it susceptible to ring-opening reactions. The hydroxymethyl and ester groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azetidine Derivatives
Ethyl 1-Benzyl-3-(Chloromethyl)azetidine-3-Carboxylate (CAS 1017789-41-1)
- Key Differences : Replaces the hydroxymethyl group with a chloromethyl substituent.
- Impact : The chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions. However, reduced hydrophilicity may limit bioavailability compared to the hydroxymethyl analog .
- Applications : Often used as an intermediate for further functionalization (e.g., amidation, cross-coupling) .
tert-Butyl 3-Amino-3-(Hydroxymethyl)azetidine-1-Carboxylate (CAS 1262411-27-7)
- Key Differences: Features a tert-butyl ester (instead of ethyl) and an amino group at the 3-position.
- The amino group introduces basicity, enabling salt formation for improved crystallinity .
Ring Size and Functional Group Position Isomers
Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate (CAS 57611-47-9)
- Key Differences : Six-membered piperidine ring (vs. azetidine) with a ketone group at the 4-position.
- Impact : The larger ring size reduces ring strain, altering conformational flexibility. The ketone group introduces a site for redox reactions or Schiff base formation .
Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate (C7H13NO3)
Functional Group Replacements
Methyl 1-Benzhydrylazetidine-3-Carboxylate (CAS 53871-06-0)
- Key Differences : Replaces the benzyl group with a diphenylmethyl (benzhydryl) substituent.
Data Tables: Structural and Functional Comparisons
| Compound | CAS Number | Ring Size | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate | N/A | 4-membered | Benzyl, hydroxymethyl, ethyl ester | ~265.3 (estimated) | Enhanced hydrophilicity, rigid conformation |
| Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | 1017789-41-1 | 4-membered | Benzyl, chloromethyl, ethyl ester | 279.75 | Electrophilic, reactive intermediate |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | 57611-47-9 | 6-membered | Benzyl, ketone, ethyl ester | 275.33 | Conformationally flexible, redox-active |
| tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | 1262411-27-7 | 4-membered | tert-Butyl ester, amino, hydroxymethyl | 202.25 | Basic, sterically hindered |
Q & A
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